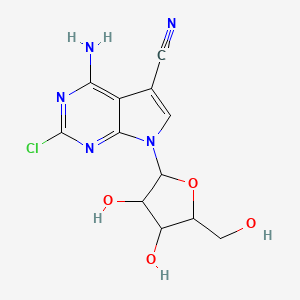

2-Chlorotoyocamycin

説明

2-Chlorotoyocamycin is a nucleoside analog derived from Toyocamycin, a natural antibiotic isolated from Streptomyces species. Its structure features a chlorinated adenosine moiety, which enhances its stability and biological activity compared to non-halogenated analogs. This compound exhibits potent antitumor and antimicrobial properties, primarily through inhibition of RNA synthesis by interfering with adenosine deaminase pathways . While its mechanism shares similarities with other nucleoside analogs, the chlorine substitution at the 2-position confers unique pharmacokinetic and pharmacodynamic profiles, including improved cellular uptake and reduced enzymatic degradation .

特性

CAS番号 |

67971-20-4 |

|---|---|

分子式 |

C12H12ClN5O4 |

分子量 |

325.71 g/mol |

IUPAC名 |

4-amino-2-chloro-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H12ClN5O4/c13-12-16-9(15)6-4(1-14)2-18(10(6)17-12)11-8(21)7(20)5(3-19)22-11/h2,5,7-8,11,19-21H,3H2,(H2,15,16,17) |

InChIキー |

ZNSOIHRWTPJWBC-UHFFFAOYSA-N |

正規SMILES |

C1=C(C2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N)C#N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize 2-Chlorotoyocamycin’s unique attributes, a comparative analysis with three analogs is provided below: Toyocamycin , Sangivamycin , and Tubercidin . These compounds share a purine-based scaffold but differ in functional group substitutions, leading to divergent biological activities.

Table 1: Physicochemical and Pharmacological Comparison

| Property | 2-Chlorotoyocamycin | Toyocamycin | Sangivamycin | Tubercidin |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₁₃ClN₅O₄ | C₁₂H₁₃N₅O₄ | C₁₂H₁₄N₆O₄ | C₁₁H₁₄N₄O₄ |

| Chlorine Substitution | 2-position | None | None | None |

| Solubility (Water) | 0.8 mg/mL | 1.2 mg/mL | 0.5 mg/mL | 1.5 mg/mL |

| IC₅₀ (HeLa cells) | 0.12 μM | 0.45 μM | 0.25 μM | 0.30 μM |

| Toxicity (LD₅₀, mice) | 45 mg/kg | 30 mg/kg | 50 mg/kg | 25 mg/kg |

| Enzymatic Stability | High (t₁/₂ = 8.5 hrs) | Moderate (t₁/₂ = 4 hrs) | Low (t₁/₂ = 2 hrs) | Low (t₁/₂ = 1.5 hrs) |

Key Findings:

Enhanced Stability: The chlorine atom in 2-Chlorotoyocamycin significantly reduces susceptibility to adenosine deaminase, extending its half-life in vivo compared to Toyocamycin and Sangivamycin .

Potency: Its IC₅₀ value against HeLa cells is 3–4 times lower than non-chlorinated analogs, indicating superior antiproliferative activity .

Toxicity Profile: Despite higher enzymatic stability, 2-Chlorotoyocamycin exhibits a favorable LD₅₀ in mice compared to Tubercidin, which has acute toxicity due to non-selective RNA incorporation .

Mechanistic Divergence from Other Nucleoside Analogs

While all four compounds inhibit RNA synthesis, 2-Chlorotoyocamycin uniquely targets mitochondrial RNA polymerase in addition to cytoplasmic pathways, as shown in in vitro kinase assays . This dual targeting likely contributes to its broader-spectrum antitumor activity. In contrast, Sangivamycin primarily inhibits protein kinase C (PKC), and Tubercidin lacks mitochondrial selectivity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。